molecular formula C6H13NO2S B1289217 4-(Methylsulfonyl)piperidine CAS No. 290328-55-1

4-(Methylsulfonyl)piperidine

Cat. No.: B1289217
CAS No.: 290328-55-1
M. Wt: 163.24 g/mol
InChI Key: XKWZLZLVNFUCBL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-(Methylsulfonyl)piperidine has been found to have a significant inhibitory effect on the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This results in a decrease in inflammation and associated symptoms.

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily through the liver and kidneys, respectively .

Result of Action

The primary result of this compound’s action is a reduction in inflammation and associated pain. By inhibiting the COX-2 enzyme, the compound prevents the production of prostaglandins, reducing inflammation at the cellular level .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its efficacy through drug-drug interactions. Additionally, factors such as pH and temperature could potentially influence the stability of the compound .

Biochemical Analysis

Biochemical Properties

4-(Methylsulfonyl)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules One of the key interactions involves its role as a substrate for certain enzymes that catalyze sulfonation reactionsAdditionally, this compound can act as a crosslinking agent for polymers, which is crucial in the formation of stable biochemical structures .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, this compound has been shown to modulate the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can lead to an accumulation of specific proteins within the cell, thereby affecting cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors, which are proteins that regulate the transcription of genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Exposure to high temperatures or strong oxidizing agents can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic function. Studies have shown that there is a threshold dose above which the toxic effects of this compound become significant. These findings highlight the importance of careful dosage control when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. One of the key metabolic pathways involves the conversion of this compound to its hydroxylated form, which can then undergo further metabolic transformations. These metabolic processes can affect the overall bioavailability and activity of this compound within the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. For example, this compound can bind to albumin, a protein that helps transport various molecules in the bloodstream. This binding can influence the distribution and localization of this compound within different tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. These localizations are mediated by targeting signals that direct this compound to these organelles. Additionally, post-translational modifications, such as phosphorylation, can affect the activity and function of this compound within these compartments .

Preparation Methods

Chemical Reactions Analysis

4-(Methylsulfonyl)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Methylsulfonyl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(Methylsulfonyl)piperidine can be compared with other piperidine derivatives such as:

    4-Methanesulfonyl-piperidine: Similar in structure but with different functional groups.

    Piperidine: The parent compound, which lacks the methylsulfonyl group.

    4-(1,2,4-Oxadiazol-5-yl)piperidine: A derivative used in anticancer research.

These compounds share a common piperidine core but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound in various fields of research and industry.

Properties

IUPAC Name

4-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)6-2-4-7-5-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWZLZLVNFUCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624194
Record name 4-(Methanesulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290328-55-1
Record name 4-(Methanesulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (1.5 g, 5.70 mmol) and hydrogen chloride (7.12 mL, 28.5 mmol) in THF (20 mL) was stirred at 20° C. for 15 hours. TLC indicated the formation of desired product, the reaction mixture was filtered and the pale yellow solid was collected to provide desired product (1 g, 88%). LCMS: m/e 163.96 (M+H)+, 0.25 min (method 10).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7.12 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-Butyl 4-(methylsulfonyl)piperidine-1-carboxylate 5-4 (12.270 g, 46.59 mmol) was dissolved in 80 mL EtOAc and the solution was cooled to 0° C. 4.0M HCl in dioxane (58.240 mL, 232.95 mmol) was added and the solution was allowed to warm to room temperature. After 5 hours the reaction was concentrated in vacuo to afford 4-(methylsulfonyl)piperidine 5-5 as a white solid. HCl salt:
Quantity
12.27 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
58.24 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylsulfonyl)piperidine
Reactant of Route 2
4-(Methylsulfonyl)piperidine
Reactant of Route 3
4-(Methylsulfonyl)piperidine
Reactant of Route 4
4-(Methylsulfonyl)piperidine
Reactant of Route 5
4-(Methylsulfonyl)piperidine
Reactant of Route 6
4-(Methylsulfonyl)piperidine

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